Ethyl 3-methylquinoxaline-2-carboxylate
Overview
Description
Ethyl 3-methylquinoxaline-2-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O2. It is part of the quinoxaline family, which is known for its diverse biological activities and potential therapeutic applications. This compound has garnered significant attention in the scientific community due to its unique chemical structure and promising applications in various fields.
Mechanism of Action
Target of Action
Ethyl 3-methylquinoxaline-2-carboxylate is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been found to exhibit a wide range of pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . .
Mode of Action
Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoxaline derivatives are known to impact a variety of biochemical pathways due to their diverse therapeutic uses
Result of Action
Some quinoxaline derivatives have shown good inhibition activity . The specific effects of this compound at the molecular and cellular level need further investigation.
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the quinoxaline derivative.
Cellular Effects
Quinoxaline derivatives have been studied for their role in drug development, with promising results in preclinical studies. They may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinoxaline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinoxaline derivatives have been shown to have good responses in SDRMIC
Metabolic Pathways
It is known that quinoxaline derivatives can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methylquinoxaline-2-carboxylate typically involves the condensation of 1,2-diaminobenzene with ethyl 3-oxobutanoate. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The process can be summarized as follows:
Condensation Reaction: 1,2-diaminobenzene reacts with ethyl 3-oxobutanoate in the presence of an acid catalyst.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methylquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methylquinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating cancer, inflammation, and infectious diseases.
Industry: It is used in the development of dyes, organic semiconductors, and electroluminescent materials
Comparison with Similar Compounds
Ethyl 3-methylquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives:
Properties
IUPAC Name |
ethyl 3-methylquinoxaline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZHLIWGVQPMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343319 | |
Record name | ethyl 3-methylquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3885-38-9 | |
Record name | ethyl 3-methylquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-methylquinoxaline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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